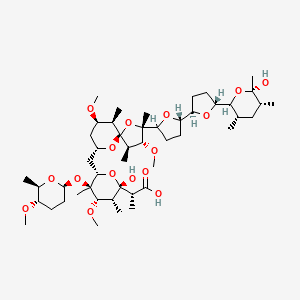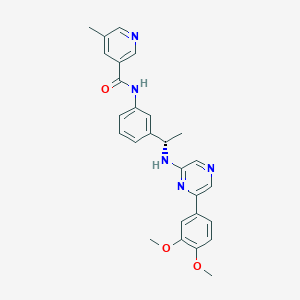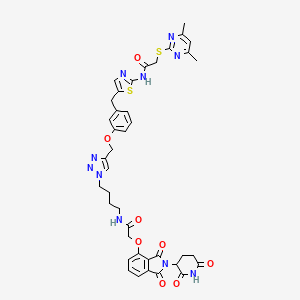
PROTAC Sirt2 Degrader-1
Vue d'ensemble
Description
PROTAC Sirt2 Degrader-1 is a potent proteolysis targeting chimera (PROTAC) that acts as a Sirt2 degrader . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase . It shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 .
Synthesis Analysis
The formation of this compound involves a Cu (I)-catalyzed cycloaddition of a thalidomide-derived azide to an alkynylated inhibitor . This thalidomide-derived azide and the highly versatile linking strategy can be readily adapted to alkynylated ligands of other targets .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of the unique features of the sirtuin rearranging ligands (SirReals) as highly potent and isotype-selective Sirt2 inhibitors with thalidomide, a bona fide cereblon ligand .Chemical Reactions Analysis
The chemical reactions involved in the action of this compound are complex. The PROTAC binds to the target protein and E3 ligase to form a ternary complex, marking the target protein with the label of ubiquitination .Applications De Recherche Scientifique
Dégradeurs de protéines épigénétiques
Les PROTAC, y compris le Sirt2-PROTAC-1, suscitent un intérêt croissant dans le traitement de diverses maladies épigénétiques {svg_1}. Ils jouent un rôle majeur dans la croissance cellulaire, le développement et la différenciation en régulant dynamiquement la transcription des gènes et en assurant la stabilité génomique {svg_2}.
Surmonter la résistance aux médicaments
Les PROTACs ont un grand potentiel pour surmonter la résistance aux médicaments et cibler des cibles non médicamenteuses {svg_3}. Ceci est particulièrement important car l'efficacité des médicaments ciblés est souvent limitée par la résistance aux médicaments {svg_4}.
Identification et validation des cibles
La technologie PROTAC a amené les chercheurs à se concentrer sur le développement de propriétés d'outils de biologie chimique en raison du mécanisme d'opération unique et des propriétés de régulation dynamique des protéines {svg_5}. Les PROTACs, y compris le Sirt2-PROTAC-1, sont devenus un outil essentiel pour l'identification et la validation des cibles {svg_6}.
Dégradeurs d'histone désacétylase (HDAC)
Le Sirt2-PROTAC-1 est un HDAC-PROTAC (histone désacétylase) qui a été largement développé depuis son premier rapport sur sa capacité à induire la dégradation de SIRT2 en 2017 {svg_7}. À ce jour, dix des dix-huit HDAC (HDAC 1 à 8, HDAC10 et SIRT2) ont été ciblés avec succès et dégradés par les HDAC-PROTAC {svg_8}.
Régulation du réseau de microtubules
Dans les cellules HeLa, le Sirt2-PROTAC-1 a induit une dégradation sélective d'isotype de Sirt2 qui entraîne l'hyperacétylation du réseau de microtubules couplée à une élongation accrue du processus {svg_9}.
Médicaments cibles antifibrotiques
Le Sirt2-PROTAC-1 a des applications potentielles dans le développement de médicaments cibles antifibrotiques {svg_10}. L'utilisation de PROTACs peut surmonter le manque de spécificité et les importants effets secondaires des inhibiteurs ou des antagonistes {svg_11}.
Mécanisme D'action
Target of Action
PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .
Mode of Action
This compound operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .
Biochemical Pathways
The mechanism of action of this compound involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .
Pharmacokinetics
It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity
Result of Action
The primary result of this compound’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .
Action Environment
It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .
Orientations Futures
The future of PROTACs like Sirt2 Degrader-1 is promising. They are gaining attention as a differentiated therapeutic modality with the potential for oral dosing in the clinic . The field is poised to pursue targets that were previously considered 'undruggable’ . Furthermore, PROTACs are being tested for the regulation of various cancer epigenetic targets, potentially providing new directions and methods for cancer treatment .
Analyse Biochimique
Biochemical Properties
PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .
Cellular Effects
In HeLa cells, this compound induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by this compound at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .
Temporal Effects in Laboratory Settings
It is known that PROTACs generally induce protein degradation in a time-dependent manner .
Dosage Effects in Animal Models
It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .
Metabolic Pathways
It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .
Transport and Distribution
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
Subcellular Localization
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
Propriétés
IUPAC Name |
N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRXFYWVDWPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



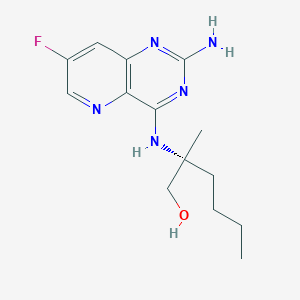
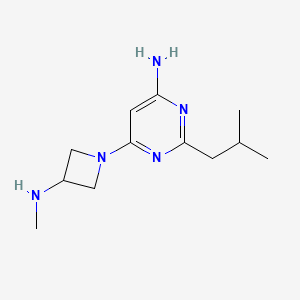
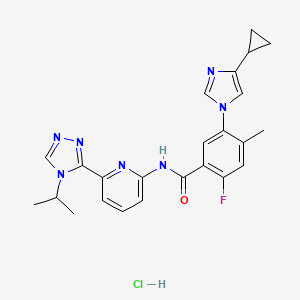
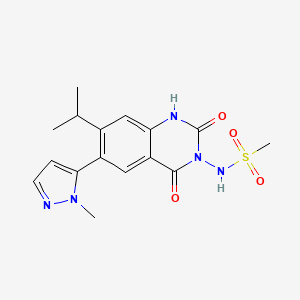
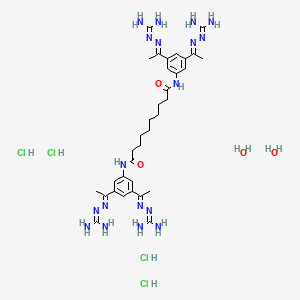

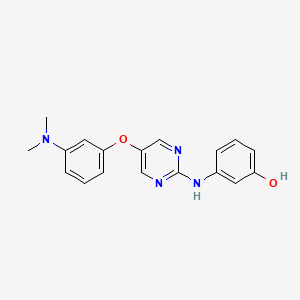


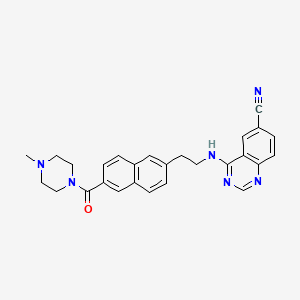
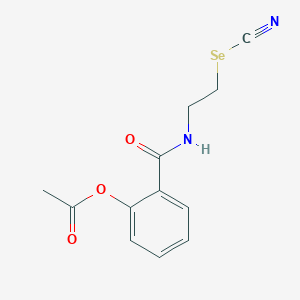
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
